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Compound of Interest

Compound Name: Nε,Nε,Nε-Trimethyllysine-d9

CAS No.: 1182037-78-0

Cat. No.: B585477 Get Quote

Executive Summary & Strategic Rationale
-Trimethyllysine (TML) is a pivotal non-proteinogenic amino acid. It serves two critical biological
roles: as the committed precursor in the biosynthesis of L-Carnitine (essential for fatty acid
oxidation) and as a biomarker for the degradation of methylated histones (epigenetic
regulation).

For quantitative proteomics and metabolomics, the use of a stable isotope-labeled internal

standard (SIL-IS) is non-negotiable to correct for ionization suppression in LC-MS/MS. TML-d9

(where the nine hydrogens on the

-amine methyl groups are replaced by deuterium) is the gold standard because it retains the
exact chromatographic retention time of endogenous TML while providing a mass shift of +9
Da, moving it well beyond the natural isotopic envelope of the analyte.

This guide details a Direct Exhaustive Alkylation protocol. Unlike reductive amination routes

(which often stall at the dimethyl stage), this protocol uses

-protected lysine and Iodomethane-d3 to ensure quantitative conversion to the quaternary
ammonium species.

Synthetic Strategy & Mechanism
The synthesis relies on the nucleophilic substitution of the
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-amine of lysine onto the electrophilic methyl-d3 group of iodomethane-d3. To prevent
methylation of the

-amine, we utilize

-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH) as the starting scaffold.

The Pathway
Protection: (Already present in starting material)

-amine is blocked by a Boc group.

Exhaustive Methylation: The free

-amine attacks

under basic conditions (

) to form the quaternary ammonium salt.

Deprotection: Acidic hydrolysis removes the Boc group, yielding the final TML-d9

dihydrochloride salt.
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Figure 1: Synthetic route for TML-d9 via direct alkylation of Boc-Lysine.

Materials & Safety Protocols
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Critical Reagents
Reagent Purity/Spec Role

-Boc-L-Lysine >98% (HPLC) Starting Scaffold

Iodomethane-d3 (

)
99.5 atom % D Deuterium Source

Potassium Bicarbonate (

)
ACS Reagent

Acid Scavenger (neutralizes

HI)

Methanol (anhydrous) HPLC Grade Solvent

Hydrochloric Acid (4M in

Dioxane)
Anhydrous Deprotection Agent

Safety Directives (HSE)
Iodomethane-d3: Highly toxic, volatile, and a known carcinogen. MUST be handled in a

certified chemical fume hood. Double-gloving (Nitrile over Laminate) is recommended.

Waste Disposal: All methylated waste must be segregated into halogenated waste streams

containing base quenchers (e.g., dilute NaOH) to destroy residual alkylating agents.

Detailed Experimental Protocol
Phase 1: Exhaustive Methylation (Quaternization)

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

-Boc-L-Lysine (1.0 eq, 2.46 g, 10 mmol) in Methanol (40 mL).

Base Addition: Add Potassium Bicarbonate (

) (4.0 eq, 4.0 g). The suspension will not fully dissolve immediately.

Alkylation:

Cool the reaction mixture to 0°C (ice bath).
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Dropwise, add Iodomethane-d3 (

) (4.0 eq, 5.8 g). Note: Excess is required to drive the reaction to the quaternary state.

Seal the flask tightly. Allow to warm to room temperature and stir vigorously for 24–48

hours.

Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 3:1:1). The starting

material (primary amine) will disappear, and a polar spot (quaternary ammonium) will appear

near the baseline.

Workup:

Filter the mixture to remove inorganic salts (

).

Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude waxy solid (

-Boc-TML-d9).

Phase 2: Deprotection & Purification
Hydrolysis: Dissolve the crude intermediate in 4M HCl in Dioxane (20 mL).

Reaction: Stir at room temperature for 2 hours. Evolution of

gas indicates the removal of the Boc group.

Precipitation: Add diethyl ether (100 mL) to the reaction mixture. The product, being a polar

salt, will precipitate out as a white to off-white solid.

Collection: Filter the precipitate under nitrogen (hygroscopic). Wash with cold ether (

).

Final Purification (Optional but Recommended):

Dissolve the solid in minimal water.
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Pass through a cation-exchange column (Dowex 50W-X8,

form).

Wash with water (to remove non-basic impurities).

Elute TML-d9 with 2M

.

Lyophilize to obtain the zwitterion, or treat with HCl and lyophilize to get the

dihydrochloride salt.

Quality Control & Validation (Self-Validating
Systems)
To ensure the material is suitable for LC-MS standards, it must pass the following checks.

A. NMR Spectroscopy (Structural Confirmation)
The defining characteristic of TML-d9 is the absence of the trimethyl signal in the

-NMR, which is present in non-deuterated TML.

Feature -NMR (Natural TML) -NMR (TML-d9) Validation Logic

-Methyls
Singlet at ~3.10 ppm

(9H)
Silent / Absent Confirms Deuteration

-Proton Triplet at ~3.7 ppm Triplet at ~3.7 ppm
Confirms Backbone

Integrity

-Methylene Multiplet at ~3.3 ppm Multiplet at ~3.3 ppm

Confirms

Quaternization

Environment

B. Mass Spectrometry (Isotopic Purity)
Analyze via direct infusion ESI-MS (Positive Mode).
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Theoretical Mass (

): 189.16 (Natural)

198.21 (d9).

Acceptance Criteria:

Target Ion: m/z 198.2 > 95% intensity.

m/z 189 (d0 contamination): < 0.5%.

m/z 195 (d6 contamination): < 2% (indicates incomplete methylation).

Application: LC-MS/MS Workflow
TML-d9 is primarily used to quantify TML in plasma or urine to diagnose carnitine biosynthesis

disorders.

Biological Sample
(Plasma/Urine)

Spike with TML-d9
(Internal Standard)

Protein Precipitation
(Acetonitrile)

LC-MS/MS Analysis
(HILIC Column)

Ratio Calculation
(Endogenous Area / d9 Area)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Standard workflow for using TML-d9 in metabolomics.

Protocol Note regarding HILIC Chromatography
TML is highly polar. Reverse-phase C18 columns often fail to retain it. Use a HILIC (Hydrophilic

Interaction Liquid Chromatography) column with an Ammonium Formate/Acetonitrile mobile

phase for optimal peak shape and separation from isomers.
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research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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